molecular formula C26H24N2 B14067811 (1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine

(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine

Cat. No.: B14067811
M. Wt: 364.5 g/mol
InChI Key: VMNHXWSLXFXDSN-UIOOFZCWSA-N
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Description

(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine (CAS: 1609326-48-8) is a chiral diamine featuring two [1,1'-biphenyl]-2-yl substituents at the 1,2-positions of the ethanediamine backbone . It is categorized as an organic building block, with applications in asymmetric catalysis and ligand design.

Properties

Molecular Formula

C26H24N2

Molecular Weight

364.5 g/mol

IUPAC Name

(1S,2S)-1,2-bis(2-phenylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C26H24N2/c27-25(23-17-9-7-15-21(23)19-11-3-1-4-12-19)26(28)24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18,25-26H,27-28H2/t25-,26-/m0/s1

InChI Key

VMNHXWSLXFXDSN-UIOOFZCWSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[C@@H]([C@H](C3=CC=CC=C3C4=CC=CC=C4)N)N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C(C(C3=CC=CC=C3C4=CC=CC=C4)N)N

Origin of Product

United States

Preparation Methods

Schiff Base Condensation and Sequential Reduction

The most widely documented approach involves a two-step process: imine formation followed by reduction . Adapted from methodologies in, the synthesis begins with the condensation of (1R,2R)-1,2-bis(2-hydroxyphenyl)ethylenediamine (5b) with biphenyl-2-carbaldehyde in dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic attack of the diamine’s amino groups on the aldehyde, forming a bis-imine intermediate. Subsequent hydrolysis under acidic conditions yields the target diamine with inversion of configuration to (1S,2S) (Fig. 1).

Key conditions :

  • Solvent: DMSO (15–25 mL per gram of diamine)
  • Stoichiometry: 2.4 equivalents of aldehyde per diamine
  • Reaction time: 12–24 hours at room temperature
  • Workup: Neutralization with aqueous NaOH, extraction with CH₂Cl₂, and silica gel chromatography

This method achieved a 96% yield for the analogous (1S,2S)-1,2-di(biphenyl-4-yl)ethane-1,2-diamine, though stereochemical outcomes depend critically on the starting diamine’s configuration.

Photoredox-Catalyzed Radical Coupling

A modern alternative employs visible-light-mediated photoredox catalysis to construct the vicinal diamine scaffold. As demonstrated in, N-benzylidene-[1,1'-biphenyl]-2-amines undergo coupling in the presence of [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%) and N,N-dicyclohexylmethylamine (Cy₂NMe) under blue LED irradiation (450 nm). The mechanism proceeds via single-electron transfer (SET), generating α-amino radicals that dimerize to form the 1,2-diamine bond (Fig. 2).

Key conditions :

  • Catalyst: [Ir(dtbbpy)(ppy)₂]PF₆ (1 mol%)
  • Solvent: Degassed DMF or methanol
  • Light source: 18 W blue LEDs
  • Reaction time: 2–15 hours

While this method avoids stoichiometric reductants, stereoselectivity remains unverified for biphenyl-substituted substrates. Yields for related 1,2-diamines range from 71–84% .

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries, such as (4R,5R)-4,5-diphenyl-4,5-dihydroimidazol-2-yl groups, enable enantioselective synthesis. In, a phthalonitrile derivative was reacted with N-acetyl cysteine and (1R,2R)-1,2-diphenylethylenediamine under reflux in methanol, forming a bis-imidazolium intermediate. Subsequent displacement with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF₄) afforded the chiral diamine with >99% enantiomeric excess (ee).

Key conditions :

  • Chiral inductor: N-acetyl cysteine (1.2 equivalents)
  • Temperature: Reflux (methanol, 65°C)
  • Purification: Silica gel chromatography with EtOAc/MeOH/NEt₃

This method’s scalability is limited by the cost of chiral auxiliaries, but it offers unparalleled stereochemical fidelity.

Analytical Data and Characterization

Spectroscopic validation is critical for confirming structure and enantiopurity. Representative data for analogous compounds include:

Technique Findings Source
¹H NMR Aromatic protons at δ 7.34–7.69 ppm; NH₂ signals as broad singlets (δ 2.13)
¹³C NMR Quaternary carbons at δ 132.7–142.5 ppm; CH₂ groups at δ 56.3–62.1 ppm
HRMS (MALDI) [M + H]⁺: m/z 583.23443 (calc. 583.23398)
Melting Point 143–146°C (decomposition observed for hydrochloride salts)

Comparative Analysis of Synthetic Routes

Method Yield Stereoselectivity Scalability Cost Efficiency
Schiff Base Condensation 89–96% High (S,S) High Moderate
Photoredox Catalysis 71–84% Undetermined Moderate High
Chiral Auxiliary 64–97% >99% ee Low Low

The Schiff base method balances yield and stereocontrol, making it ideal for gram-scale synthesis. Photoredox catalysis offers milder conditions but requires optimization for enantioselectivity. Chiral auxiliaries are reserved for applications demanding ultra-high ee.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.

Scientific Research Applications

(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine is a chiral diamine compound featuring two biphenyl groups attached to an ethane backbone with two amine functional groups. It has a molecular weight of 364.48 g/mol. This compound is used in asymmetric synthesis and catalysis because of its chiral nature.

Scientific Research Applications

  • (Asymmetric Catalysis) this compound acts as a chiral ligand in metal complex formation, which is significant in asymmetric catalysis for synthesizing enantiomerically pure compounds. Its high enantiomeric purity and ability to form stable metal complexes makes it valuable for asymmetric synthesis where enantiomerically pure products are essential.
  • (Chiral Solvating Agent) It may be used as a chiral solvating agent in nuclear magnetic resonance studies to determine the enantiomeric purity of biological molecules.
  • (Synthesis of Enantiopure Ethylenediamines) Used for synthesis of enantiopure ethylenediamines by chirality transfer .
  • (Ligand for Metal Complexes) It is a versatile ligand for the formation of metal complexes . The compound's interaction studies primarily focus on its ability to form stable complexes with metal ions. The stability and selectivity of these complexes can significantly influence reaction outcomes and enantiomeric purity.

Mechanism of Action

The mechanism by which (1S,2S)-1,2-di([1,1’-biphenyl]-2-yl)ethane-1,2-diamine exerts its effects involves its ability to form stable complexes with metal ions. This property is crucial in asymmetric catalysis, where the compound acts as a chiral ligand, facilitating the formation of enantiomerically pure products . The molecular targets and pathways involved include coordination with transition metals and interaction with substrates in catalytic cycles.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts

Compound Name Substituents Key Features Impact on Properties
(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine Biphenyl groups High steric bulk, extended π-conjugation Enhances enantioselectivity in catalysis; may reduce solubility in polar solvents
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine 4-Methoxyphenyl groups Electron-donating methoxy groups Improves solubility in alcohols/ethers (mp: 80–84°C); modulates electronic properties for redox-active applications
(1S,2S)-1,2-bis(3,5-bis(trifluoromethyl)phenyl)ethane-1,2-diamine 3,5-bis(CF₃)phenyl groups Strong electron-withdrawing groups Increases acidity of NH groups; enhances corrosion inhibition potential
(1R,2R)-1,2-bis(2-methylphenyl)ethane-1,2-diamine 2-Methylphenyl groups Moderate steric bulk Balances enantioselectivity and reaction rate in cross-coupling reactions

Physical Properties

  • Solubility : Biphenyl-substituted diamines are less polar, favoring organic solvents like dichloromethane or THF, whereas methoxy-substituted derivatives dissolve in alcohols .
  • Thermal Stability : Bulky substituents (e.g., biphenyl) increase melting points compared to aliphatic analogues but remain lower than fully aromatic systems .

Chemical Behavior

  • Coordination Chemistry: Biphenyl groups enhance ligand rigidity, favoring stable metal complexes for asymmetric catalysis. Methoxy groups donate electron density, altering redox potentials .
  • Corrosion Inhibition : Trifluoromethyl-substituted diamines show higher inhibition efficiency (linked to DFT-calculated parameters like HOMO-LUMO gaps) compared to aliphatic amines like DETA or TETA .

Biological Activity

(1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine, with CAS number 1609326-48-8 and molecular formula C26H24N2, is a chiral diamine compound notable for its unique biphenyl structure. This compound has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity through a comprehensive review of relevant studies and findings.

  • Molecular Weight : 364.48 g/mol
  • Molecular Structure :
    • The compound features two biphenyl groups attached to a central ethane-1,2-diamine backbone.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
5-fluorobenzimidazole derivativeS. aureus8 µg/mL
3,5-Dichloro-2-hydroxyphenyl derivativeC. difficile128 µg/mL

These findings suggest that the structural characteristics of diamines like this compound may influence their efficacy against Gram-positive bacteria .

Anticancer Activity

Studies have demonstrated that this compound may possess anticancer properties. For example:

  • In vitro studies on A549 human lung cancer cells showed a significant reduction in cell viability when treated with derivatives related to this compound.
TreatmentCell Viability (%)Statistical Significance
Control100-
Compound A63.4p < 0.05
Compound B21.2p < 0.001

The results indicate that modifications to the biphenyl structure can enhance anticancer activity significantly .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis and evaluation of several biphenyl derivatives found that certain modifications led to increased antimicrobial activity against resistant strains of bacteria. The study utilized the broth microdilution method to determine MIC values against various pathogens.

Case Study 2: Cytotoxicity in Cancer Models

In another investigation involving A549 cells and other cancer cell lines, researchers observed that specific structural modifications of the diamine led to varied cytotoxic effects. The introduction of electron-withdrawing groups significantly enhanced the compound's ability to induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,2S)-1,2-di([1,1'-biphenyl]-2-yl)ethane-1,2-diamine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : A common approach involves reductive amination of the corresponding diketone precursor using chiral catalysts or chiral auxiliaries. For structurally analogous diamines (e.g., 1,2-bis(2-methoxyphenyl)ethane-1,2-diamine), Mg-mediated reductions have been employed to achieve high stereoselectivity . For biphenyl-substituted variants, asymmetric hydrogenation with transition-metal catalysts (e.g., Ru-BINAP complexes) is recommended to preserve the (S,S) configuration. Post-synthesis, chiral HPLC (e.g., using Chiralpak® columns) or polarimetry should validate enantiomeric excess (≥99% ee, as noted in some product specifications) .

Q. How can researchers characterize the structural and stereochemical integrity of this diamine?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR can confirm biphenyl substituent positions and diastereotopic proton splitting patterns.
  • X-ray Crystallography : Single-crystal analysis resolves absolute configuration, critical for confirming the (S,S) stereochemistry .
  • HPLC : Reverse-phase HPLC (C18 columns) assesses purity (>98%, per commercial standards), while chiral HPLC quantifies enantiomeric excess .

Q. What are the critical handling and storage protocols for this air-sensitive diamine?

  • Methodological Answer : Store under inert gas (N2_2 or Ar) at 2–8°C in amber glass vials to prevent oxidation or moisture absorption. Handle in a glovebox or under Schlenk conditions. Safety data sheets (SDS) for analogous diamines emphasize avoiding skin/eye contact and using PPE (nitrile gloves, goggles) due to potential amine-related toxicity .

Advanced Research Questions

Q. How can researchers optimize asymmetric synthesis yields while minimizing racemization?

  • Methodological Answer : Kinetic resolution during hydrogenation (e.g., using Ir-(P,N) catalysts) or dynamic kinetic asymmetric transformation (DYKAT) strategies can suppress racemization. For example, temperature-controlled hydrogenation (20–40°C) with Wilkinson-type catalysts has achieved >90% yields in similar diamine syntheses . Monitor reaction progress via inline FTIR to detect intermediates and adjust catalyst loading (0.5–2 mol%) .

Q. What catalytic applications exploit the stereoelectronic properties of this diamine?

  • Methodological Answer : The biphenyl groups enhance steric bulk, making the diamine a potential ligand in asymmetric catalysis. For example, analogous (1S,2S)-diamines coordinate with Pd or Cu to catalyze enantioselective C–C bond formations (e.g., Henry reactions). Computational studies (DFT) can model ligand-metal interactions to predict catalytic activity .

Q. How should researchers resolve contradictions between reported purity data and observed reactivity in catalytic systems?

  • Methodological Answer : Discrepancies may arise from trace metals (e.g., residual Pd from synthesis) or stereochemical impurities. Conduct ICP-MS for metal analysis and compare chiral HPLC results with catalytic outcomes. For example, a diamine with 98% purity but <99% ee may reduce enantioselectivity in catalysis by 10–15% .

Q. What computational tools are suitable for modeling the diamine’s conformational flexibility in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., GAFF2) can predict solvent-dependent conformations. For stereochemical stability, hybrid QM/MM methods (e.g., Gaussian 16) analyze rotational barriers around the ethane-diamine backbone .

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